

Characterization of 2C-B: A Spectroscopic and Mechanistic Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Bromo-2,5-dimethoxyphenethylamine
Cat. No.:	B3395496

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of **4-bromo-2,5-dimethoxyphenethylamine** (2C-B), a psychoactive phenethylamine. The document details Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines the experimental protocols for their acquisition, and presents a visualization of the compound's primary signaling pathway.

Spectroscopic Data for 2C-B

The unequivocal identification of 2C-B relies on a combination of analytical techniques, with NMR and IR spectroscopy being central to its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the 2C-B molecule.

¹H NMR Spectral Data

The proton NMR spectrum of 2C-B exhibits characteristic signals corresponding to the aromatic protons, methoxy groups, and the ethylamine side chain.

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H-C3	7.17	singlet	-
H-C6	6.88	singlet	-
MeO-C5	3.71	singlet	-
MeO-C2	3.68	singlet	-
CH ₂ N	3.08	triplet	7
CH ₂	2.84	triplet	7

Note: Data acquired in D₂O at 400 MHz.[\[1\]](#)

¹³C NMR Spectral Data

The carbon NMR spectrum provides insights into the carbon framework of the 2C-B molecule.

Carbon Assignment	Chemical Shift (δ) in ppm
C2	154.9
C5	152.13
C1	128.11
C3	119.33
C6	118.47
C4	112.46
MeO-C5	57.73
MeO-C2	57.15
CH ₂ N	42.15
CH ₂	30.53

Note: Data acquired in D₂O at 100 MHz.[\[1\]](#)

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in 2C-B based on their characteristic absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Vibrational Mode	Description
3040	-NH ₃ ⁺ stretch	Broad ammonium band
3050-2850	C-H stretch	Aromatic and aliphatic C-H stretching
1600-1450	C=C stretch	Aromatic ring vibrations
1210	C-O stretch	Aryl-alkyl ether stretching

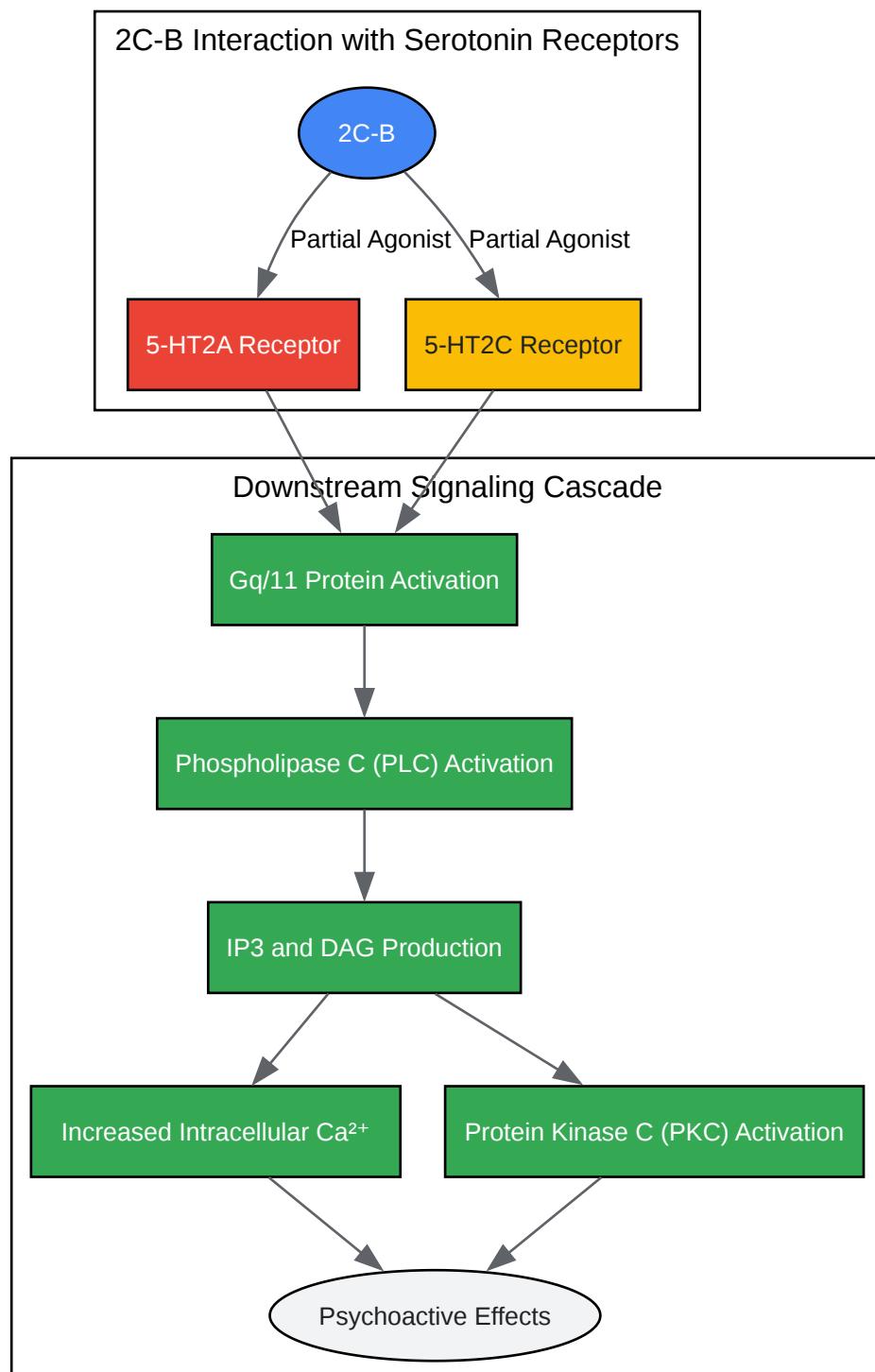
Note: The IR spectrum of 2C-B is nearly identical to its standard, with the most characteristic band being the broad ammonium absorption.[\[2\]](#)

Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data presented above, based on common practices in analytical chemistry.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10 mg of the 2C-B sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O).
- Instrument: A 400 MHz (for ¹H NMR) or 100 MHz (for ¹³C NMR) spectrometer is typically used.
- Data Acquisition:
 - For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.


- For ^{13}C NMR, a larger number of scans is generally required due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to a suitable internal standard.

Infrared (IR) Spectroscopy Protocol

- Sample Preparation: Prepare a potassium bromide (KBr) dispersion disk by mixing a small amount of the 2C-B sample with dry KBr powder and pressing it into a transparent pellet.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition: Collect the spectrum over a typical range of 4000 to 400 cm^{-1} . Multiple scans (e.g., four scans) are co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum.

Signaling Pathway of 2C-B

The psychoactive effects of 2C-B are primarily mediated through its interaction with serotonin receptors in the central nervous system. It acts as a partial agonist at serotonin 5-HT_{2a} and 5-HT_{2c} receptors.[\[1\]](#)[\[3\]](#)

[Click to download full resolution via product page](#)

Caption: 2C-B Signaling Pathway via 5-HT2A/2C Receptor Activation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acute Pharmacological Effects of 2C-B in Humans: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2C-B - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Characterization of 2C-B: A Spectroscopic and Mechanistic Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3395496#spectroscopic-data-nmr-ir-for-2c-b-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com